molecular formula C11H12INO2 B8199734 1-(3-Iodobenzoyl)-3-methoxyazetidine

1-(3-Iodobenzoyl)-3-methoxyazetidine

Cat. No.: B8199734
M. Wt: 317.12 g/mol
InChI Key: NPFOSWPMRQZAMS-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)-3-methoxyazetidine is an organic compound that features a unique structure combining an iodobenzoyl group and a methoxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodobenzoyl)-3-methoxyazetidine typically involves the reaction of 3-iodobenzoyl chloride with 3-methoxyazetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The methoxyazetidine ring may also contribute to the compound’s binding affinity and specificity .

Properties

IUPAC Name

(3-iodophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOSWPMRQZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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